molecular formula C18H20Cl2N2O3S B4108888 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide

Cat. No.: B4108888
M. Wt: 415.3 g/mol
InChI Key: ACNKGFKVAWINJC-UHFFFAOYSA-N
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Description

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a sulfonyl group attached to a dichlorophenyl ring, a mesityl group, and a glycinamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide typically involves multiple steps. One common method starts with the reaction of 2,5-dichlorophenylsulfonyl chloride with mesityl amine in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with methylglycine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce derivatives with different substituents on the phenyl ring .

Scientific Research Applications

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes, leading to inhibition of their activity. Additionally, the compound can interfere with cellular pathways by binding to proteins and altering their function. These interactions can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing molecules such as:

  • N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)alaninamide
  • Acetone O-[(2,5-dichlorophenyl)sulfonyl] oxime

Uniqueness

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its mesityl group provides steric hindrance, enhancing its stability and specificity in reactions. Additionally, the presence of the glycinamide moiety allows for interactions with biological targets that are not possible with other similar compounds .

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-11-7-12(2)18(13(3)8-11)21-17(23)10-22(4)26(24,25)16-9-14(19)5-6-15(16)20/h5-9H,10H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNKGFKVAWINJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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